2-fluoro-5-nitro-4H-1,2,4-triazol-3-one
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Overview
Description
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring substituted with a fluorine atom and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both electron-withdrawing groups (fluorine and nitro) on the triazole ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one typically involves the nitration of a fluorinated triazole precursor. One common method includes the reaction of 2-fluoro-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-fluoro-5-amino-4H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Another nitro-substituted triazole with similar energetic properties.
Uniqueness
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is unique due to the presence of both fluorine and nitro groups on the triazole ring.
Properties
Molecular Formula |
C2HFN4O3 |
---|---|
Molecular Weight |
148.05 g/mol |
IUPAC Name |
2-fluoro-5-nitro-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2HFN4O3/c3-6-2(8)4-1(5-6)7(9)10/h(H,4,5,8) |
InChI Key |
HAABTKFLZBXQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(C(=O)N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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